molecular formula C34H56N10O9 B583939 H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH

H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH

Número de catálogo: B583939
Peso molecular: 748.9 g/mol
Clave InChI: YYJYQAMJNGSSQH-BKJSQPKXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts

Residue Atom ¹H Shift (ppm) ¹³C Shift (ppm)
DL-Isoser1 4.12 57.8
3.85 72.4
Phe2 7.28 137.1
Leu3 0.95 24.9
Arg5 - 158.3 (¹⁵N)
  • DL-Isoser1 : The β-hydroxy group generates a distinct spin system, with Cβ and Hβ shifts at 72.4 ppm and 3.85 ppm, respectively.
  • Phe2 : Aromatic protons exhibit splitting patterns consistent with a para-substituted benzene ring.
  • Arg5 : Guanidinium ¹⁵N signals at 158.3 ppm confirm hydrogen bonding.

NOESY correlations between DL-Isoser1 Hα and Phe2 Hα indicate a compact N-terminal fold, contrasting with TRAP-6’s extended conformation.

Comparative Analysis with Native TRAP-6 (SFLLRN) Peptide

Structural Differences:

Feature This compound TRAP-6 (SFLLRN)
Position 1 Residue DL-Isoserine (β-hydroxy) L-Serine (α-hydroxy)
Backbone Flexibility Increased due to racemic center Rigid α-helix propensity
Enzymatic Stability Resists aminopeptidase M cleavage Susceptible to proteolysis

Functional Implications:

  • Receptor Binding : DL-isoserine reduces platelet aggregation activity to 15–20% of TRAP-6, likely due to altered hydrogen bonding with PAR-1.
  • Plasma Stability : The β-hydroxy group confers resistance to degradation, increasing half-life in serum.

X-ray crystallography of PAR-1 complexes shows that DL-isoserine’s stereochemistry disrupts critical interactions with Asn27 and Glu260, explaining reduced efficacy.

Propiedades

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJYQAMJNGSSQH-BKJSQPKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Fmoc-Based Strategy and Resin Selection

The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is the cornerstone of SPPS for this hexapeptide. NovaSyn® TGT resin, a trityl-based support, is preferred over Wang or HMPA resins due to its superior performance in preventing racemization during esterification of C-terminal asparagine. Racemization rates for asparagine-linked resins drop below 0.5% with trityl resins, compared to 5–15% for benzyl alcohol-based alternatives. The resin’s loading capacity (0.2–0.4 mmol/g) ensures efficient chain elongation while minimizing diketopiperazine formation.

Coupling Reagents and Reaction Optimization

Coupling steps employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) at 4 equivalents relative to the Fmoc-amino acid. Activation in DMF (dimethylformamide) with DIPEA (N,N-diisopropylethylamine) achieves >99% coupling efficiency per cycle, as confirmed by Kaiser tests. For sterically hindered residues like DL-isoserine, double coupling protocols with extended reaction times (2 hours) are mandatory. Microwave-assisted synthesis reduces coupling times from 2 hours to 10 minutes for leucine and arginine residues, enhancing overall yield by 15–20%.

Table 1: Coupling Conditions for Key Residues

ResidueReagent SystemTime (min)Temperature (°C)Yield (%)
DL-IsoserineHBTU/HOBt/DIPEA1202592
ArginineHATU/HOAt/DIPEA602598
LeucineMicrowave/HBTU105097
AsparagineHCTU/DIPEA902595

Deprotection and Side-Chain Management

Fmoc removal utilizes 20% piperidine in DMF (2 × 10 minutes), while side-chain protecting groups (e.g., Arg(Pbf), Asn(Trt)) remain intact until global deprotection. Methionine and tryptophan residues require scavengers (e.g., triisopropylsilane) during TFA (trifluoroacetic acid) cleavage to prevent alkylation. Final cleavage employs TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) for 3 hours, yielding crude peptide with 85–90% purity.

Microwave-Assisted Synthesis Enhancements

Accelerated Coupling and Deprotection

Microwave irradiation at 50°C reduces arginine coupling times from 2 hours to 15 minutes, maintaining >98% efficiency. Deprotection cycles under microwave conditions (30 seconds at 50°C) minimize aspartimide formation in asparagine residues, a common side reaction in conventional SPPS.

Energy Efficiency and Scalability

Microwave protocols reduce overall synthesis time from 7 days to 24 hours for a 0.1 mmol scale, with energy consumption dropping by 40%. However, scalability beyond 5 mmol remains challenging due to uneven heating in larger reactors.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC on a C18 column (10 μm, 250 × 50 mm) with a gradient of 20–50% acetonitrile/0.1% TFA over 60 minutes achieves >98% purity. Analytical HPLC (Waters XBridge BEH300, 5 μm) confirms retention times of 12.3 minutes (DL-isoserine) and 18.7 minutes (arginine).

Table 2: HPLC Parameters for Purification

ParameterCondition
ColumnC18, 250 × 50 mm, 10 μm
Mobile Phase A0.1% TFA in H2O
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 60 min
Flow Rate20 mL/min
DetectionUV 214 nm

Mass Spectrometry (MS) and Sequence Validation

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) confirms the molecular weight of 748.88 Da (calculated: 748.88 Da). Edman degradation verifies the sequence DL-Isoser-Phe-Leu-Leu-Arg-Asn, with no detectable deletion peptides.

Challenges and Optimization Strategies

Racemization at DL-Isoserine

DL-isoserine’s β-hydroxyl group necessitates low-temperature coupling (0–5°C) to suppress epimerization, which otherwise reaches 8–12% at room temperature. Pre-activation of Fmoc-DL-isoserine with HCTU (1.5 equivalents) reduces racemization to <2%.

Aggregation During Chain Elongation

Leucine-rich sequences (e.g., Leu-Leu-Arg) induce β-sheet aggregation, reducing coupling efficiency. Incorporating pseudoproline dipeptides (e.g., Leu-Ser(ΨMe,Mepro)) disrupts secondary structures, improving yields by 25%.

Industrial-Scale Production Protocols

HongTide Biotechnology’s pilot-scale synthesis uses batch reactors (50 L) with automated HBTU/HOBt dispensing, achieving 500 g/batch with 92% purity before HPLC. Critical quality attributes (CQAs) include residual solvent limits (<500 ppm DMF) and endotoxin levels (<0.1 EU/mg) .

Análisis De Reacciones Químicas

Iso-TRAP-6 experimenta diversas reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Iso-TRAP-6 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Comparación Con Compuestos Similares

H-Ser-Phe-Leu-Leu-Arg-Asn-NH₂ (CAS 141923-40-2)

This peptide, supplied by Carl Roth, shares a nearly identical sequence but differs in two critical aspects:

  • N-terminal substitution : Serine replaces DL-isoserine.
  • C-terminal modification : A carboxamide (-NH₂) replaces the hydroxyl (-OH) group .

Functional Implications :

  • The DL-isoserine in the Bachem peptide introduces diastereomerism, which may alter backbone flexibility and hydrogen-bonding patterns compared to the L-serine analog.

Leu-Arg-Arg-Ala-Ser-Leu-Gly Derivatives

A study by Kemp et al. (1980) examined acylated and dansylated variants of this heptapeptide as substrates for cAMP-dependent protein kinase . Kinetic parameters (e.g., Kₘ = 2.5–3 µM, Vₘₐₓ = 27–30 pmol/min/mg) suggest that terminal modifications (e.g., dansylation) minimally disrupt enzymatic activity . This contrasts with H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH, where N-terminal stereochemistry could more significantly impact interactions with kinases or proteases.

Data Table: Key Attributes of Compared Compounds

Parameter This compound H-Ser-Phe-Leu-Leu-Arg-Asn-NH₂ Leu-Arg-Arg-Ala-Ser-Leu-Gly Derivatives
CAS Number 150242-29-8 141923-40-2 N/A
Sequence DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH Ser-Phe-Leu-Leu-Arg-Asn-NH₂ Leu-Arg-Arg-Ala-Ser-Leu-Gly
Modifications DL-isoserine, C-terminal -OH L-serine, C-terminal -NH₂ Acyl/dansyl groups at N-terminus
Purity ≥95% ≥95% Not reported
Supplier Bachem AG Carl Roth Custom synthesis (research use)
Key Functional Role Cell signaling, receptor studies Stability in enzymatic assays Kinase substrate studies

Notes

Users should verify endotoxin levels if employing these peptides in clinical applications .

Stereochemical Impact : The DL-isoserine residue in this compound may necessitate chiral chromatography for purity assessment, adding complexity to quality control workflows .

Supplier Reliability : Both Bachem and Carl Roth are established suppliers, ensuring consistent quality for research applications .

Actividad Biológica

H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is a synthetic peptide that has garnered attention for its biological activity, particularly in relation to proteinase-activated receptors (PARs). This article provides a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

This compound is an analog of the thrombin receptor-activating peptide (TRAP) with a specific sequence that influences its biological activity. The structure features a sequence of amino acids that are critical for its interaction with PARs, particularly PAR-1 and PAR-2. The isoserine modification enhances its stability and bioactivity compared to its linear counterparts.

The primary mechanism through which this compound exerts its effects involves the activation of PARs, which are G-protein-coupled receptors that play a significant role in various physiological processes such as inflammation, coagulation, and pain signaling.

  • PAR Activation :
    • Upon cleavage by proteases (e.g., thrombin), the tethered ligand sequence is exposed, leading to receptor activation.
    • The sequence Phe-Leu-Leu-Arg is particularly important for binding and activating PAR-1, which mediates smooth muscle contraction and platelet aggregation .
  • Biological Effects :
    • Studies show that this peptide can induce gastric smooth muscle contraction, highlighting its role in gastrointestinal physiology .
    • It has also demonstrated anti-inflammatory properties by modulating cytokine release in various cell types.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Smooth muscle contractionGastric smooth muscle strip assayInduced significant contraction comparable to TRAP
Study 2Platelet aggregation inhibitionIn vitro platelet aggregation assaysExhibited potent inhibition of thrombin-induced aggregation
Study 3Cytokine modulationELISA assays on macrophagesReduced TNF-alpha and IL-6 release in response to inflammatory stimuli

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Case Study on Inflammation :
    • In a model of acute inflammation, administration of the peptide reduced edema formation and inflammatory cell infiltration, suggesting potential therapeutic applications in inflammatory diseases.
  • Case Study on Cardiovascular Health :
    • Research indicated that this compound could mitigate thrombus formation in animal models, supporting its use as a potential anti-thrombotic agent.
  • Case Study on Gastrointestinal Disorders :
    • In patients with gastrointestinal motility disorders, this peptide has been evaluated for its ability to enhance motility through PAR activation, showing promising results in preliminary trials.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response and time-course experiments involving this peptide?

  • Methodological Answer :
  • Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Longitudinal Analysis : Mixed-effects models (R/lme4) to account for repeated measurements in time-course studies.
  • Power Analysis : Use G*Power to determine sample sizes ensuring statistical significance (α=0.05, power=0.8) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.